molecular formula C15H12F2N2O2 B4577047 N-(3-acetamidophenyl)-2,5-difluorobenzamide

N-(3-acetamidophenyl)-2,5-difluorobenzamide

Cat. No.: B4577047
M. Wt: 290.26 g/mol
InChI Key: YJCRLQOZXUKTSO-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2,5-difluorobenzamide is an organic compound that features both acetamido and difluorobenzamide functional groups

Scientific Research Applications

N-(3-acetamidophenyl)-2,5-difluorobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2,5-difluorobenzamide typically involves the reaction of 3-acetamidophenylamine with 2,5-difluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process might involve recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2,5-difluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the acetamido group to an amine group.

    Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2,5-difluorobenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the difluorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-acetamidophenol: Similar in structure but lacks the difluorobenzamide moiety.

    2,5-difluorobenzamide: Lacks the acetamido group but shares the difluorobenzamide structure.

Uniqueness

N-(3-acetamidophenyl)-2,5-difluorobenzamide is unique due to the combination of both acetamido and difluorobenzamide groups. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .

Properties

IUPAC Name

N-(3-acetamidophenyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c1-9(20)18-11-3-2-4-12(8-11)19-15(21)13-7-10(16)5-6-14(13)17/h2-8H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCRLQOZXUKTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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